molecular formula C24H42O21 B3050379 Maltosyl trehalose CAS No. 25545-20-4

Maltosyl trehalose

Cat. No.: B3050379
CAS No.: 25545-20-4
M. Wt: 666.6 g/mol
InChI Key: CTEMZTQLPNKNKP-REGJXUDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltosyl trehalose is a trisaccharide with the molecular formula C₂₄H₄₂O₂₁ and a molecular weight of 666.58 g/mol . It is systematically named O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-α-D-glucopyranoside . This carbohydrate is a key intermediate in the TreY-TreZ biosynthetic pathway for trehalose, a sugar known for its remarkable protective properties against environmental stress . In this pathway, the enzyme maltooligosyl trehalose synthase (TreY) catalyzes the intramolecular transglycosylation of a maltooligosaccharide, converting the alpha-1,4-glucosidic linkage at the reducing end to an alpha-1,1-glucosidic linkage, thereby forming maltooligosyl trehalose . Consequently, this compound is of significant value in enzymatic and microbiological research, particularly in studies focusing on carbohydrate metabolism in thermophilic and archaeal organisms, and as a substrate for investigating the mechanism of trehalose synthase enzymes . Supplied as a white, high-purity powder (≥99.0%) , this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25545-20-4

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)21(39-5)43-19-7(3-27)41-22(17(37)13(19)33)44-20-8(4-28)42-24(18(38)14(20)34)45-23-16(36)12(32)10(30)6(2-26)40-23/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1

InChI Key

CTEMZTQLPNKNKP-REGJXUDFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O

Origin of Product

United States

Enzymology of Maltosyl Trehalose Biosynthesis and Metabolism

Maltooligosyltrehalose Synthase (MTSase, EC 5.4.99.15 / TreY)

Maltooligosyltrehalose synthase, systematically named (1->4)-alpha-D-glucan 1-alpha-D-glucosylmutase and also known as TreY, is the pivotal enzyme in the TreYZ pathway for trehalose (B1683222) biosynthesis. ebi.ac.uknih.govexpasy.org It is classified as an isomerase (EC 5.4.99.15) that catalyzes an intramolecular transfer of a glycosyl group. expasy.orggenome.jp This enzyme initiates the conversion of maltooligosaccharides, derived from starch or glycogen (B147801), into maltooligosyl trehalose. tandfonline.comwikipedia.org This product is subsequently hydrolyzed by a second enzyme, maltooligosyltrehalose trehalohydrolase (MTHase or TreZ), to release trehalose. ebi.ac.ukqucosa.denih.gov

Reaction Mechanism and Catalytic Cycle

The catalytic action of MTSase is a unique intramolecular transglycosylation reaction. ebi.ac.uktandfonline.comwho.int The enzyme acts on the reducing end of a maltooligosaccharide chain, specifically targeting the α-1,4-glucosidic bond that links the terminal glucose unit to the rest of the polymer. ebi.ac.ukwho.int Through its catalytic cycle, MTSase converts this α-1,4 linkage into an α,α-1,1-glucosidic linkage. ebi.ac.ukresearchgate.net This reaction effectively inverts the terminal glucose residue, transforming it into a non-reducing trehalose structure at the end of the oligosaccharide chain. researchgate.netresearchgate.netresearchgate.net

The formal reaction can be represented as: 4-(1→4)-α-D-glucosyl-D-glucose = 1-α-D-(1→4)-α-D-glucosyl-α-D-glucopyranoside genome.jp

This process is a key step in a cycle that can continue until the substrate, the maltooligosaccharide, is shortened to a degree of polymerization (DP) of less than three, at which point the reaction ceases. nih.govresearchgate.net

Structural Biology of MTSase

The structure of MTSase is fundamental to its unique catalytic function, revealing a complex architecture optimized for binding long-chain sugars and performing intramolecular rearrangement.

The three-dimensional structure of MTSase is characterized by three distinct domains, designated A, B, and C. researchgate.netresearchgate.net The core of the enzyme is formed by domains A and B, which create a central (β/α)8-barrel. researchgate.net This barrel structure is a classic fold found in the α-amylase family of enzymes, to which MTSase belongs. researchgate.netunl.edu

Domain C is composed of an eight-stranded β-sandwich structure. researchgate.net A critical feature of the MTSase architecture is found in Domain A, which contains two large additional structural frameworks. These excursions from the main barrel are indispensable for creating the specific pocket at the active site where the intramolecular transglycosylation occurs. researchgate.netresearchgate.net

The catalytic active site of MTSase is located in a cleft situated between the C-terminal end of the central (β/α)8-barrel of Domain A and Domain B. researchgate.netresearchgate.net The catalytic machinery relies on a trio of acidic residues. who.intkoreascience.kr In Sulfolobus acidocaldarius MTSase, these essential residues have been identified as Asp228, Glu255, and Asp343. who.int These residues are conserved across different MTSase enzymes, suggesting a common catalytic mechanism. who.int

Mutational studies have further elucidated the roles of other residues in substrate binding and catalysis. In Sulfolobus solfataricus MTSase, residues Asp411, Gln610, and Arg614 have been shown to be critical for substrate binding, likely through the formation of hydrogen bonds. researchgate.net Mutations in these positions lead to significant reductions in catalytic efficiency. researchgate.net Additionally, aromatic residues such as Tyr290, Tyr367, and Phe405 play a role in modulating the enzyme's hydrolytic side reactions versus its primary transglycosylation activity. researchgate.net The active site itself constitutes only a small portion of the total enzyme volume, with the surrounding structure acting as a scaffold to correctly position the catalytic and binding residues. youtube.comaatbio.com

The binding of a maltooligosaccharide substrate to MTSase is a dynamic process that involves precise interactions and structural adjustments within the enzyme. purdue.edu The formation of hydrogen bonds between the substrate and key residues in the active site, such as Asp411, Gln610, and Arg614 in S. solfataricus MTSase, is crucial for both substrate recognition and the catalytic process. researchgate.netresearchgate.net

Upon substrate binding, enzymes often undergo conformational changes that shift them from a less active to a more catalytically active state. purdue.edunih.gov This "induced fit" mechanism ensures that the active site is properly organized to stabilize the transition state of the reaction. youtube.compurdue.edu While direct crystallographic evidence for MTSase is detailed, studies on the related MTHase enzyme show that it undergoes a significant conformational change when it binds to its substrate, effectively trapping the sugar chain within the active site to facilitate catalysis. esrf.frrcsb.org This suggests that substrate binding in MTSase likely induces similar structural rearrangements, closing a loop over the active site to shield the reaction from water and correctly orient the substrate for intramolecular rearrangement. nih.govbiorxiv.org

Substrate Specificity and Kinetic Parameters for Maltooligosaccharides

MTSase exhibits a clear preference for longer maltooligosaccharide chains, while being inactive on the disaccharide maltose (B56501). tandfonline.comwho.int The enzyme's affinity for its substrate generally increases with the degree of polymerization of the maltooligosaccharide. tandfonline.comtandfonline.com This specificity ensures that the enzyme acts on appropriate starch-derived polymers. who.int

Kinetic studies on MTSase from various organisms have provided specific parameters that underscore this preference. For example, the enzyme from Arthrobacter sp. Q36 shows a decreasing Michaelis constant (Km) as the substrate length increases, indicating tighter binding. tandfonline.com A similar trend is observed for the thermostable MTSase from Sulfolobus acidocaldarius. tandfonline.com The enzyme from Sulfolobus tokodaii was also shown to utilize maltodextrin (B1146171) and maltopentaose, but not substrates like sucrose (B13894) or β-cyclodextrin. who.int


Compound Reference Table

Molecular Characterization and Gene Expression Profiles across Organisms

The biosynthesis of trehalose via the TreY/TreZ pathway involves two key enzymes: maltooligosyltrehalose synthase (MTSase or TreY) and maltooligosyltrehalose trehalohydrolase (MTHase or TreZ). The genes encoding these enzymes have been identified and characterized in a variety of microorganisms, revealing insights into their regulation and function.

In the thermoacidophilic archaeon Sulfolobus acidocaldarius, the mts gene encoding MTSase has been overexpressed in Escherichia coli. nih.gov This recombinant enzyme shows optimal activity at high temperatures (75°C) and acidic pH (5.0). nih.gov Similarly, the MTSase from Sulfolobus tokodaii strain 7 has been cloned and expressed in E. coli, with the recombinant protein also showing optimal activity at 75°C and pH 5. who.intresearchgate.net In the cyanobacterium Nostoc flagelliforme, a putative MTSase gene (NfMTS) was cloned and found to be 2,799 base pairs in length, encoding a 106.6 kDa protein. nih.gov The expression of this gene was upregulated during drought stress, indicating its role in the organism's response to dehydration. nih.gov

The expression of both treY and treZ genes can be influenced by environmental conditions and the organism's developmental stage. In Burkholderia insecticola, a symbiont of the bean bug, the expression levels of treY and treZ in symbiotic cells were approximately two-fold higher than in cultured cells in the stationary phase. nih.gov This suggests an increased importance of this pathway during symbiosis. In Corynebacterium glutamicum, homologous overexpression of the treY gene, and particularly a synthetic treY/treZ operon, led to a significant increase in MTSase activity and trehalose production, coupled with a sharp decrease in intracellular glycogen accumulation. nih.gov This highlights MTSase as a rate-limiting step in this organism. nih.gov However, in Rubrobacter xylanophilus, the TreY/TreZ pathway did not appear to be active under the tested growth conditions, suggesting that its expression may be dependent on the presence of specific carbon sources like maltose or maltooligosaccharides. asm.org

The genetic organization of treY and treZ can also vary. In some organisms, these genes are found in an operon-like structure along with other genes related to glycogen metabolism. asm.org This co-location suggests a coordinated regulation and a close functional link between trehalose synthesis and glycogen metabolism.

Table 1: Characteristics of Maltooligosyltrehalose Synthase (MTSase) from Various Organisms

OrganismGeneProtein SizeOptimal TemperatureOptimal pHKey FindingsReference
Sulfolobus acidocaldariusmts74 kDa tandfonline.com75°C nih.govtandfonline.com5.0-5.5 nih.govtandfonline.comThermostable and acid-stable. nih.govtandfonline.com nih.govtandfonline.com
Nostoc flagelliformeNfMTS106.6 kDa50°C7.0Gene expression is upregulated by drought stress. nih.gov nih.gov
Sulfolobus tokodaiiMTSaseNot specified75°C5.0Thermostable and resistant to high basic and acid conditions. who.intresearchgate.net who.intresearchgate.net
Pseudomonas monteiliiPmTreS76 kDa40°C9.0Represents a potent biocatalyst for energy-saving trehalose production. jmb.or.kr jmb.or.kr

Maltooligosyltrehalose Trehalohydrolase (MTHase, EC 3.2.1.141 / TreZ)

Maltooligosyltrehalose trehalohydrolase (MTHase), also known as TreZ, is the second key enzyme in the TreY/TreZ pathway. It catalyzes the final step in trehalose synthesis by hydrolyzing maltooligosyltrehalose.

Reaction Mechanism and Catalytic Hydrolysis

MTHase catalyzes the release of trehalose by cleaving the α-1,4-glucosidic linkage adjacent to the α-1,1-linked terminal trehalose disaccharide of maltooligosyltrehalose. nih.govresearchgate.netnih.govacs.org This enzymatic reaction is an exo-hydrolysis, specifically targeting the penultimate glycosidic bond from the non-reducing end of the substrate. The products of this hydrolysis are a molecule of trehalose and a maltooligosaccharide that is shorter than the original substrate. datapdf.comfrontiersin.org

The catalytic mechanism of MTHase, like other α-amylases, proceeds via a general acid/base catalysis that retains the α-anomeric configuration of the cleaved glycosidic bond. nih.gov This involves a catalytic triad (B1167595) of acidic residues within the active site. In the MTHase from Sulfolobus solfataricus, these essential catalytic residues have been identified as Asp252, Glu283, and Asp377 (or D255, E286, and D380 in a different strain). researchgate.netnih.govscienceopen.com Asp252 is proposed to act as the nucleophile, while Glu283 functions as the general acid/base catalyst. nih.gov Mutation of these residues to non-acidic amino acids, such as alanine (B10760859) or glutamine, results in a drastic reduction or complete loss of enzymatic activity, confirming their critical role in catalysis. nih.govacs.orgnih.gov

Structural Biology of MTHase

The three-dimensional structure of MTHase provides critical insights into its function, including its domain organization, the architecture of its active site, and the mechanism of substrate binding.

The active site of MTHase is located in a cleft on the surface of the catalytic (β/α)₈-barrel domain. researchgate.net Within this active site lies a catalytic triad of acidic residues essential for the hydrolysis reaction. In Sulfolobus solfataricus ATCC 35092, site-directed mutagenesis has identified Asp255, Glu286, and D380 as the key catalytic residues. nih.govacs.orgscienceopen.com Mutating these residues to alanine resulted in a dramatic loss of activity, with the mutants retaining only 0.01-0.15% of the wild-type enzyme's activity. nih.govacs.org In a different strain, S. solfataricus KM1, the corresponding catalytic residues are Asp252, Glu283, and Asp377. researchgate.netnih.gov Here, Asp252 is identified as the nucleophile and Glu283 as the general acid/base catalyst. nih.gov

In addition to the catalytic triad, other residues within the active site play crucial roles in substrate binding and specificity. For the MTHase from Myxococcus sp. V11, a catalytic triad was identified as Asp256, Glu291, and Asp386. sciencechina.cn

Table 2: Key Catalytic Residues in MTHase from Different Organisms

OrganismCatalytic TriadRole of ResiduesReference
Sulfolobus solfataricus ATCC 35092Asp255, Glu286, Asp380Essential for catalysis. nih.govacs.org nih.govacs.org
Sulfolobus solfataricus KM1Asp252, Glu283, Asp377Asp252 (nucleophile), Glu283 (general acid/base). nih.gov researchgate.netnih.gov
Myxococcus sp. V11Asp256, Glu291, Asp386Essential for amylase and MTHase activity. sciencechina.cn sciencechina.cn

The specific recognition of maltosyl trehalose by MTHase is governed by a series of interactions between the substrate and amino acid residues lining the active site cleft. The active site can be conceptually divided into several subsites that accommodate the glucose and trehalose units of the substrate.

The trehalose moiety at the end of the maltooligosyltrehalose molecule binds to the +1 and +2 subsites, which are located near the C-terminus of the catalytic barrel. researchgate.net The trehalose is specifically recognized through an extensive network of hydrogen bonds and a strong hydrophobic stacking interaction, often involving aromatic residues. researchgate.net Subsite +2 is considered the most critical region for discriminating between the proper substrate (maltooligosyltrehaloses) and other maltooligosaccharides. researchgate.net

In Sulfolobus solfataricus MTHase, several residues have been implicated in substrate binding and selectivity. Residues Tyr155, Asp156, and Trp218 in subsites -2 and -3 are thought to be important for interacting with the ligand. nih.govscienceopen.com Additionally, residues Trp218, Ala259, Tyr328, Phe355, and Arg356 have been identified as selectivity-related residues. nih.govscienceopen.com Mutating these residues can alter the enzyme's preference for hydrolyzing maltooligosyltrehaloses versus maltooligosaccharides. nih.gov For instance, upon binding a substrate mimic, a significant conformational change occurs that traps the sugar chain within the active site, facilitating catalysis. researchgate.net

Substrate Specificity and Kinetic Parameters for Maltooligosyl Trehaloses

Maltooligosyl trehalose synthase (MTSase) catalyzes the intramolecular transglycosylation of maltooligosaccharides to form maltooligosyl trehalose. tandfonline.com The enzyme's activity is highly dependent on the chain length of the maltooligosaccharide substrate.

Studies on MTSase from various organisms have revealed that the enzyme is specific for maltooligosaccharides and does not act on maltose. tandfonline.comwho.int For instance, the MTSase from Arthrobacter sp. Q36 shows activity towards maltotetraose, maltopentaose, maltohexaose (B131044), and maltoheptaose. tandfonline.com Similarly, the enzyme from the thermophilic archaeon Sulfolobus acidocaldarius is active on maltotriose, maltotetraose, maltopentaose, and maltoheptaose. oup.comoup.comnih.gov The recombinant MTSase from Nostoc flagelliforme was also shown to convert maltohexaose to maltooligosyl trehalose. koreascience.krnih.gov

The kinetic parameters of MTSase vary depending on the source of the enzyme and the specific substrate. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), generally decreases with increasing chain length of the maltooligosaccharide, suggesting a higher affinity for longer substrates.

Table 1: Kinetic Parameters of Maltooligosyl Trehalose Synthases from Various Organisms

OrganismSubstrateKm (mM)Relative VmaxOptimal pHOptimal Temperature (°C)
Arthrobacter sp. Q36Maltotetraose22.9-7.040
Maltopentaose8.7-
Maltohexaose1.4-
Maltoheptaose0.9-
Nostoc flagelliformeMaltohexaose1.87-7.050
Sulfolobus acidocaldariusMaltopentaose--5.075
Sulfolobus tokodaiiMaltodextrin--5.075

Data compiled from multiple sources. tandfonline.comwho.intoup.comnih.govkoreascience.krnih.gov

Molecular Characterization and Gene Expression Profiles across Organisms

The gene encoding maltooligosyl trehalose synthase, often denoted as mts, has been cloned and characterized from several microorganisms. In the cyanobacterium Nostoc flagelliforme, the NfMTS open reading frame (ORF) is 2,799 base pairs long and encodes a protein of 933 amino acids with a molecular weight of 106.6 kDa. koreascience.krnih.gov The deduced amino acid sequence contains highly conserved regions typical for MTSases. koreascience.krnih.gov In the archaeon Sulfolobus tokodaii, the mts gene has also been successfully cloned and expressed in E. coli. who.int The MTSase from Arthrobacter sp. Q36 has a molecular mass of approximately 81,000 Da as determined by SDS-polyacrylamide gel electrophoresis. tandfonline.com

Expression of the mts gene can be influenced by environmental conditions. For example, in Nostoc flagelliforme, the expression of the MTS gene was found to be upregulated during drought stress, coinciding with an increase in both trehalose and sucrose content. koreascience.kr This suggests a role for this compound and its derivatives in the response to dehydration stress in this organism.

Interconnected Enzymatic Systems Affecting this compound Flux

Trehalose Synthase (TreS, EC 5.4.99.16): Reversible Maltose-Trehalose Interconversion and its Impact on this compound Pathways

Trehalose synthase (TreS) catalyzes the reversible interconversion of maltose and trehalose. nih.govnih.govresearchgate.net This enzyme plays a significant role in the metabolism of trehalose and can indirectly impact the pathways involving this compound by affecting the availability of maltose, a precursor for maltooligosaccharides.

The equilibrium of the TreS-catalyzed reaction generally favors the formation of maltose from trehalose. nih.govfrontiersin.org However, the direction of the reaction in vivo can be influenced by the relative concentrations of the substrates. diva-portal.org In organisms like Mycobacterium smegmatis, TreS primarily acts to convert trehalose to maltose, which then enters the GlgE pathway for α-glucan synthesis. frontiersin.org While TreS can synthesize trehalose from maltose, this direction is often limited by the availability of maltose in growing cells. frontiersin.org

The catalytic efficiency (kcat/KM) of TreS can vary for its two substrates. For instance, the recombinant TreS from Picrophilus torridus has a 2.5-fold higher catalytic efficiency for maltose than for trehalose, indicating that maltose is the preferred substrate for this particular enzyme. acs.org In contrast, a novel TreS from a saline-alkali soil metagenome showed a 4.1-fold higher catalytic efficiency for maltose. nih.gov

Table 2: Kinetic Parameters of Trehalose Synthases

Organism/SourceSubstrateKM (mM)Vmax (mM·min-1 mg-1)
Saline-Alkali Soil MetagenomeMaltose9 ± 1.21.5 ± 0.2
Trehalose64 ± 3.53.1 ± 0.6

Data from a study on a novel TreS. nih.gov

Glucan Elongation GlgE Maltosyltransferase (GlgE, EC 2.4.99.16): Role in α-Glucan Synthesis from Trehalose and Maltose-1-Phosphate

GlgE is a key maltosyltransferase involved in a recently discovered pathway for α-glucan biosynthesis in bacteria, including Mycobacterium tuberculosis. nih.govnih.govacs.org This enzyme utilizes maltose-1-phosphate (M1P) as a donor to elongate α-(1→4)-glucans. uniprot.orguniprot.org The GlgE pathway is distinct from the classical glycogen synthesis pathway and is essential for the growth of some bacteria like M. tuberculosis. nih.gov

The pathway begins with the conversion of trehalose to maltose by TreS. Maltose is then phosphorylated to M1P by a maltokinase (Mak). nih.gov GlgE then transfers the maltosyl unit from M1P to the non-reducing end of a maltooligosaccharide acceptor. uniprot.org GlgE is specific for the α-anomer of M1P. uniprot.org Maltooligosaccharides with a degree of polymerization of four or more are effective acceptors, with a degree of polymerization of five being optimal for the M. tuberculosis enzyme. uniprot.org

The GlgE pathway genes are found in approximately 14% of sequenced bacterial and archaeal genomes. nih.govacs.org The essentiality of GlgE in organisms like M. tuberculosis has made it an attractive target for the development of new antimicrobial drugs. nih.gov

Other Glycoside Hydrolases and Glycosyltransferases Affecting Maltooligosaccharide and Trehalose Pools

The cellular pools of maltooligosaccharides and trehalose, which are the substrates and products of the enzymes discussed, are also influenced by a variety of other glycoside hydrolases and glycosyltransferases. These enzymes are part of the broader carbohydrate metabolism of the cell and can impact the flux through the this compound pathways.

Glycoside hydrolase family 13 (GH13), also known as the α-amylase family, is a large and diverse family of enzymes that act on α-glucoside linkages found in substrates like starch and glycogen. researchgate.net Enzymes in this family can produce or degrade maltooligosaccharides, thereby affecting the substrate availability for MTSase.

Furthermore, cyclodextrin (B1172386) glucanotransferases (CGTases), which also belong to the GH13 family, can catalyze the disproportionation of maltooligosaccharides, altering the distribution of chain lengths and potentially influencing the substrates available for MTSase. frontiersin.org The interplay of these various enzymes creates a complex network that regulates the synthesis and degradation of this compound and related compounds.

Metabolic Pathways Involving Maltosyl Trehalose

The Maltooligosyl Trehalose (B1683222) Pathway (TreY-TreZ Pathway) as a Primary Route for Trehalose Biosynthesis

In many prokaryotes, a principal route for the de novo synthesis of trehalose is the Maltooligosyl Trehalose Pathway, commonly known as the TreY-TreZ pathway. nih.govtandfonline.comebi.ac.uknih.gov This stands as a distinct alternative to other trehalose biosynthetic routes, such as the OtsA-OtsB pathway which utilizes glycolytic intermediates. nih.govnih.gov The TreY-TreZ pathway is particularly significant as it directly converts α-glucan polymers, like glycogen (B147801) and starch, into trehalose. acs.orgresearchgate.net

The pathway consists of a two-step enzymatic process:

Action of Maltooligosyl Trehalose Synthase (TreY): The first and defining step is catalyzed by maltooligosyl trehalose synthase (EC 5.4.99.15), or TreY. ebi.ac.uk This enzyme acts on the terminal end of a linear α-1,4-glucan chain. It facilitates an intramolecular transglycosylation, converting the α-1,4-glycosidic linkage at the reducing end of the polymer into an α,α-1,1-glycosidic bond. nih.gov This structural rearrangement results in the formation of maltooligosyl trehalose, where a trehalose molecule remains attached to the end of the glucan chain. tandfonline.com

Action of Maltooligosyl Trehalose Trehalohydrolase (TreZ): The second step is carried out by maltooligosyl trehalose trehalohydrolase (EC 3.2.1.141), or TreZ. plos.org This hydrolase specifically recognizes and cleaves the penultimate α-1,4-glycosidic linkage of the maltooligosyl trehalose molecule. This action liberates a free trehalose molecule and a shortened α-glucan chain. nih.gov

This pathway was first elucidated in thermophilic archaea like Sulfolobus acidocaldarius and has since been identified in a wide range of bacteria, including Mycobacterium tuberculosis, Corynebacterium glutamicum, and Arthrobacter species. nih.govnih.govplos.org The presence of this pathway underscores the direct metabolic link between storage polysaccharides and the production of this critical stress-protectant disaccharide.

Interrelationship with Starch and Glycogen Metabolism

The TreY-TreZ pathway is intrinsically linked to the metabolism of starch and glycogen, the primary storage polysaccharides in many organisms. This relationship allows cells to mobilize these energy reserves not just for glycolysis, but also for the rapid synthesis of trehalose when faced with environmental challenges.

Maltosyl Trehalose Formation from Starch Hydrolysates

The TreY-TreZ pathway can directly utilize starch or its hydrolysates (maltodextrins) as substrates for the synthesis of trehalose. tandfonline.comnih.gov The process begins with the action of TreY on these α-1,4-linked glucose polymers. TreY isomerizes the terminal maltosyl residue of the starch chain into a trehalosyl residue, forming maltooligosyl trehalose. Subsequently, TreZ hydrolyzes this intermediate to release free trehalose. nih.gov This direct conversion from starch is a cornerstone of industrial trehalose production, where enzymes from organisms like Arthrobacter sp. are used to transform starch-derived maltodextrins into trehalose with high efficiency. tandfonline.com

Integration of Trehalose and Glycogen Cycles in Microbial Systems

In many microbial systems, the metabolism of trehalose and glycogen are tightly interwoven. nih.govacs.org The TreY-TreZ pathway serves as a direct bridge, converting intracellular glycogen into trehalose. acs.org This is particularly crucial for organisms like Mycobacterium tuberculosis, where trehalose is not only a stress protectant but also a key component of cell wall glycolipids. researchgate.net

The flow of carbon can be bidirectional. While the TreY-TreZ pathway catabolizes glycogen to produce trehalose, other pathways, such as the GlgE pathway, can utilize trehalose to synthesize α-glucans. acs.org This creates a metabolic cycle where glycogen can be drawn upon to produce trehalose under stress, and excess trehalose can be converted back into glycogen for storage. For instance, in Corynebacterium glutamicum, overexpression of the treY and treZ genes leads to increased trehalose production at the expense of intracellular glycogen reserves, demonstrating this direct metabolic trade-off. nih.gov This integration allows the cell to dynamically balance its resources between long-term energy storage (glycogen) and immediate stress protection (trehalose).

Genetic and Biochemical Regulation of this compound Pathway Flux

The flow of metabolites through the this compound pathway is meticulously controlled at multiple levels to meet the cell's physiological demands. This regulation ensures that trehalose is synthesized when needed, for instance during stress, without unnecessarily depleting glycogen stores. Control mechanisms include the regulation of gene expression and the modulation of enzyme activity.

Transcriptional and Translational Control Mechanisms

The expression of the genes encoding the key enzymes of the this compound pathway, treY and treZ, is often tightly regulated at the transcriptional level. In many bacteria, these genes are organized into an operon, a cluster of genes transcribed together as a single mRNA molecule, allowing for coordinated control. cuny.edukhanacademy.org

Table 1: Examples of Transcriptional Regulation of the TreY-TreZ Pathway
OrganismRegulatory FactorConditionEffect on treY/treZ ExpressionReference
Bradyrhizobium japonicumNot specifiedSalinity and desiccation stressInduction asm.org
Pseudomonas aeruginosaAlgU (alternative sigma factor)High salt (NaCl) exposureUpregulation/Stimulation researchgate.net
Corynebacterium glutamicumLacI-family transcriptional regulator (predicted)Not fully characterizedPotential regulation of otsA/B, with treY and treZ in a different chromosomal region researchgate.net

Research in Bradyrhizobium japonicum has shown that the expression of treY is induced in response to both salinity and desiccation stress, highlighting the pathway's role in stress adaptation. asm.org Similarly, in Pseudomonas aeruginosa, the accumulation of trehalose via the TreY-TreZ pathway under high salt conditions is dependent on the alternative sigma factor AlgU, a key regulator of stress responses. researchgate.net

In some bacteria, such as Corynebacterium glutamicum, the chromosomal organization of treY and treZ can differ from the typical clustered operon structure. In this organism, the genes are located in the same region but are separated by several other open reading frames, suggesting a more complex regulatory mechanism might be in place. researchgate.net While specific translational control mechanisms for the this compound pathway are not as well-documented, the general principles of translational regulation in bacteria, such as the control of mRNA stability and translation initiation, likely play a role in fine-tuning the levels of TreY and TreZ proteins in response to cellular needs. shu.ac.uk

Allosteric Regulation and Post-Translational Modifications of Key Enzymes

The activity of the enzymes in the this compound pathway can also be directly modulated by cellular conditions through allosteric regulation and post-translational modifications (PTMs). csic.eswikipedia.orgthermofisher.com Allosteric regulation involves the binding of effector molecules to a site on the enzyme other than the active site, causing a conformational change that either enhances or inhibits enzyme activity.

For maltooligosyl trehalose synthase (TreY), kinetic studies have revealed its substrate specificity and optimal operating conditions. For example, the TreY enzyme from Arthrobacter sp. Q36 shows increasing affinity (a lower Km value) for longer maltooligosaccharide chains.

Table 2: Michaelis-Menten constant (Km) of Maltooligosyl Trehalose Synthase (TreY) from Arthrobacter sp. Q36 for Various Substrates
SubstrateKm (mM)Reference
Maltotetraose22.9 nih.govtandfonline.com
Maltopentaose8.7 nih.govtandfonline.com
Maltohexaose (B131044)1.4 nih.govtandfonline.com
Maltoheptaose0.9 nih.govtandfonline.com

The activity of TreY from Arthrobacter sp. Q36 is also inhibited by certain metal ions, such as Hg²⁺ and Cu²⁺. nih.govtandfonline.com While specific allosteric activators or inhibitors for TreY and TreZ are not extensively characterized in the literature, it is a common regulatory mechanism for metabolic enzymes. csic.es

Post-translational modifications, such as phosphorylation, acetylation, or glycosylation, represent another layer of regulation by covalently modifying the enzyme structure. wikipedia.orgthermofisher.com These modifications can alter an enzyme's activity, stability, or localization. thermofisher.com While PTMs are known to be critical in regulating metabolic pathways broadly, specific instances of PTMs directly controlling the activity of TreY or TreZ in the this compound pathway are not yet well-defined and remain an area for further investigation.

Microbial Biodiversity and Functional Roles of Maltosyl Trehalose Pathways

Distribution and Phylogenetic Analysis of MTSase/MTHase Genes across Microorganisms

The enzymatic pathway for converting maltooligosaccharides to trehalose (B1683222) involves two key enzymes: maltooligosyl trehalose synthase (MTSase), also known as TreY, and maltooligosyl trehalose trehalohydrolase (MTHase), or TreZ. Genes encoding these enzymes are widespread throughout the microbial kingdom, indicating the importance of this trehalose biosynthesis route.

The treY and treZ genes have been identified in a diverse array of bacteria. Genomic analysis has revealed their presence in various phyla, including Actinobacteria, Proteobacteria, and Deinococcus-Thermus. Notably, these genes are often found organized in an operon, where the 3' end of treY overlaps with the 5' end of treZ, suggesting a coordinated regulation of their expression. nih.govnih.gov This genetic linkage ensures the sequential production of the enzymes required for the two-step conversion process.

Phylogenetic analyses of the amino acid sequences of MTSase and MTHase reveal several conserved regions common to amylolytic enzymes belonging to the 'α-amylase family'. nih.govnih.gov This homology suggests a common evolutionary origin for these enzymes, which act on α-1,4-glucosidic linkages. The distribution of these genes is not limited to mesophilic bacteria; they are also found in thermophiles and other extremophiles, showcasing their adaptation to a wide range of environmental conditions. nih.gov For instance, species of Rhizobium and Arthrobacter are well-documented hosts of the treY and treZ genes. nih.govnih.gov Furthermore, comprehensive phylogenetic studies on trehalose biosynthesis pathways show that while eukaryotes typically possess only the TPS/TPP pathway, bacteria can harbor multiple routes, including the MTSase/MTHase system. nih.gov The presence of multiple pathways in a single organism, such as Mycobacterium tuberculosis, underscores the physiological importance of trehalose. nih.gov

Table 1. Distribution of MTSase (TreY) and MTHase (TreZ) Genes in Various Microorganisms
MicroorganismGene(s) IdentifiedKey FindingsReference
Arthrobacter sp. Q36treY, treZGenes organized in an operon, with the end of treY overlapping the start of treZ. nih.gov
Rhizobium sp. M-11treY, treZThe synthase gene (2316 bp) is connected to the hydrolase gene (1788 bp) with a one-nucleotide overlap. nih.gov
Mycobacterium tuberculosistreY, treZPossesses multiple trehalose biosynthesis pathways, including the TreY/TreZ system. nih.gov
Sulfolobus acidocaldariusMTSase, MTHaseDemonstrates the presence of these enzymes in extremophilic Archaea. scispace.com
Deinococcus radioduranstreY, treZGenes in the TreY/TreZ pathway respond to osmotic stress. researchgate.net

Case Studies of Maltosyl Trehalose Metabolism in Model Bacterial Systems

Mycobacterium Species: Contribution to Cell Wall Components and Stress Responses

In the genus Mycobacterium, particularly in the pathogenic species Mycobacterium tuberculosis, trehalose metabolism is central to the bacterium's physiology, virulence, and survival. nih.govresearchgate.net The TreY-TreZ pathway is one of several routes mycobacteria use to synthesize trehalose. nih.govnih.gov This disaccharide is not merely a carbon source or stress protectant; it is a fundamental building block for essential cell wall glycolipids. researchgate.netasm.org

Trehalose serves as the core of trehalose monomycolate (TMM) and trehalose dimycolate (TDM), the latter also known as cord factor. nih.govmdpi.com TMM is the carrier molecule that transports mycolic acids, the long-chain fatty acids characteristic of the mycobacterial outer membrane, to the cell envelope. researchgate.netmdpi.com The antigen 85 complex then transfers the mycolic acid from TMM to the arabinogalactan (B145846) layer of the cell wall or to another TMM molecule to form TDM, releasing free trehalose in the process. pnas.org This released trehalose can be recycled back into the cell by a specific ABC transporter, LpqY-SugA-SugB-SugC, a process crucial for the bacterium's virulence. pnas.org

Beyond its structural role, intracellular trehalose acts as a biocompatible solute, protecting the cell from environmental stresses such as desiccation, osmotic stress, and freezing. nih.gov The ability to synthesize trehalose via multiple pathways, including the this compound route, likely provides mycobacteria with metabolic flexibility to adapt to the harsh conditions encountered within a host organism. asm.org Furthermore, free trehalose has been identified as a signaling molecule that can induce cell envelope stress responses, highlighting its regulatory functions. plos.org

Arthrobacter Species: Early Discoveries and Enzymatic Characterization

The genus Arthrobacter has been pivotal in the discovery and characterization of the MTSase/MTHase pathway. Early research on Arthrobacter sp. Q36 led to the purification and detailed study of these novel enzymes. tandfonline.comtandfonline.com This work was foundational for the industrial production of trehalose from starch. tandfonline.com

Researchers successfully isolated and purified maltooligosyl trehalose synthase (MTSase) and maltooligosyl trehalose trehalohydrolase (MTHase) from Arthrobacter sp. Q36. tandfonline.comtandfonline.com MTSase was found to catalyze the intramolecular isomerization of the α-1,4-glucosidic bond at the reducing end of a maltooligosaccharide to an α,α-1,1-glucosidic bond, forming maltooligosyl trehalose. researchgate.net Subsequently, MTHase specifically hydrolyzes the α-1,4-glucosidic linkage that connects the trehalose moiety to the rest of the maltooligosaccharide, releasing free trehalose. tandfonline.comnih.gov

The enzymatic properties of MTHase from Arthrobacter sp. Q36 were thoroughly characterized. The enzyme showed optimal activity at a pH of 6.5 and a temperature of 45°C. nih.gov It has a molecular mass of approximately 62 kDa. nih.gov Kinetic studies revealed its Michaelis constant (Km) for various substrates, including this compound (5.5 mM) and maltotriosyl trehalose (4.6 mM). nih.gov The cloning and sequencing of the treY and treZ genes from this strain confirmed their genetic basis and provided further insights into their structure and function. nih.gov

Table 2. Enzymatic Properties of Maltooligosyl Trehalose Trehalohydrolase (MTHase) from Arthrobacter sp. Q36
PropertyValueReference
Optimal pH6.5 nih.gov
Optimal Temperature45°C nih.gov
Molecular Mass (SDS-PAGE)62,000 Da nih.gov
Isoelectric Point (pI)4.1 nih.gov
Km for this compound5.5 mM nih.gov
Km for Maltotriosyl trehalose4.6 mM nih.gov
InhibitorsHg2+, Cu2+, Fe2+, Zn2+ nih.gov

Thermophilic and Extremophilic Microorganisms: Adaptations of this compound Enzymes

This compound pathways are not confined to mesophilic organisms. Their presence in thermophilic and extremophilic microorganisms highlights the remarkable adaptability of these enzymes to function under extreme conditions, such as high temperatures. nih.gov Trehalose itself is a well-known protectant against thermal stress, and its synthesis is crucial for the survival of these organisms. nih.gov

In the extremely thermophilic bacterium Thermus thermophilus, a high-affinity ABC transporter for maltose (B56501) and trehalose has been characterized, indicating the importance of these sugars at high temperatures. nih.gov While this study focused on transport, it underscores the relevance of trehalose metabolism in thermophiles. Research into enzymes from thermophiles has led to the discovery of thermostable trehalose synthases. nih.gov These enzymes, which can convert maltose to trehalose, often exhibit optimal activity at temperatures well above those of their mesophilic counterparts. nih.gov

The enzymes from extremophiles possess structural features that confer thermal stability, such as a higher number of salt bridges, improved hydrophobic core packing, and a more rigid protein structure. Although detailed structural studies specifically on MTSase and MTHase from thermophiles are less common, the principles of thermal adaptation observed in other enzymes from these organisms are expected to apply. The discovery of these robust enzymes is of great interest for industrial applications, where enzymatic processes are often run at elevated temperatures to increase reaction rates and reduce the risk of microbial contamination. nih.gov

Other Industrially Relevant or Environmentally Significant Microbes

Beyond Mycobacterium and Arthrobacter, the this compound pathway is present in other bacteria of industrial and environmental importance. Corynebacterium glutamicum, a Gram-positive soil bacterium widely used for the industrial production of amino acids, utilizes three different pathways for trehalose metabolism, including the TreYZ system. nih.gov In this bacterium, trehalose accumulation is a key strategy for coping with osmotic stress. nih.gov Metabolic engineering efforts in C. glutamicum, such as the overexpression of a synthetic treYZ operon, have significantly enhanced trehalose production, demonstrating its potential for industrial-scale biosynthesis. nih.gov

Functional Genomics and Metagenomics Approaches for Novel Enzyme Discovery

Traditional culture-based methods for enzyme discovery are limited because the vast majority of microorganisms in the environment cannot be cultivated in the laboratory. plos.org Functional genomics and metagenomics have emerged as powerful, culture-independent tools to bypass this limitation and tap into the immense genetic and biochemical diversity of microbial communities. researchgate.netcore.ac.uk

Metagenomics involves the direct extraction and cloning of DNA from an environmental sample (e.g., soil, water) to create a metagenomic library. plos.orgnih.gov This library can then be screened for specific functions, such as the activity of a particular enzyme. This function-driven approach has been successfully employed to identify novel enzymes, including those involved in this compound metabolism. plos.org For example, a novel trehalose synthase (TreS) gene was identified from a metagenomic library constructed from saline-alkali soil. plos.org After cloning and expressing the gene in Escherichia coli, the recombinant enzyme was characterized, revealing optimal activity at alkaline pH, a desirable trait for certain industrial processes. plos.org

These approaches not only lead to the discovery of new enzymes but also provide access to biocatalysts with unique properties, such as high stability in extreme pH, temperature, or salinity conditions. core.ac.uk By exploring diverse and often extreme environments, researchers can identify enzymes that are pre-adapted to function under challenging industrial conditions. researchgate.net The combination of sequencing-based analysis of metagenomes and functional screening allows for a comprehensive exploration of the metabolic potential of microbial communities, paving the way for the discovery of next-generation biocatalysts for the production of valuable compounds like trehalose. core.ac.uk

Advanced Analytical and Structural Methodologies in Maltosyl Trehalose Research

High-Resolution Structural Determination of Maltosyl Trehalose (B1683222) and its Conjugates

Understanding the precise three-dimensional arrangement of maltosyl trehalose and how it binds to enzymes is crucial for deciphering its biological function and enzymatic processing. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose.

X-ray Crystallography for Enzyme-Substrate/Product Complexes

X-ray crystallography provides unparalleled atomic-level insights into the structure of molecules in their crystalline state. In the context of this compound research, this technique is instrumental in visualizing the interactions between the sugar and the active sites of enzymes that synthesize or hydrolyze it.

One of the key enzymes in the biosynthesis of trehalose from maltooligosaccharides is maltooligosyl trehalose synthase. The crystallization of this enzyme is a critical first step for X-ray diffraction studies. For instance, maltooligosyl trehalose synthase from Sulfolobus acidocaldarius has been successfully crystallized. nih.gov The quality of the crystals was significantly improved for X-ray diffraction experiments through the reductive methylation of lysine (B10760008) residues. nih.gov These crystals, belonging to the orthorhombic space group P212121, diffract to a resolution that allows for the detailed structural analysis of the enzyme's active site. nih.gov By soaking these crystals with this compound or its analogues, researchers can obtain crystal structures of the enzyme-substrate or enzyme-product complexes, revealing the specific amino acid residues involved in binding and catalysis.

Similarly, the crystal structures of trehalose synthase (TreS), which catalyzes the reversible conversion of maltose (B56501) to trehalose, have been determined in complex with inhibitors or substrate analogues. researchgate.net These studies provide a detailed view of the enzyme's active site and the conformational changes that occur during the catalytic cycle. While this work focuses on the interconversion of maltose and trehalose, the structural principles are highly relevant to understanding how related enzymes recognize and process larger substrates like this compound.

Table 1: Crystallographic Data for Maltooligosyl Trehalose Synthase

ParameterValue
Enzyme SourceSulfolobus acidocaldarius
Space GroupP212121
Unit-cell parameters (a, b, c)56.70 Å, 140.1 Å, 205.2 Å
Molecules per asymmetric unit2
Crystal ModificationReductive methylation of lysine residues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture offered by X-ray crystallography. For this compound, NMR is used to determine its preferred conformation in aqueous solution and to study its dynamic behavior.

The conformational behavior of trehalose and its analogues has been investigated using J-coupling and Nuclear Overhauser Effect (NOE) NMR data. uea.ac.uk These parameters provide information about the dihedral angles of the glycosidic linkage and the proximity of different protons within the molecule, respectively. By comparing experimental NMR data with molecular mechanics and dynamics simulations, researchers can build detailed models of the conformational landscape of these sugars. uea.ac.uk

Studies on the interaction of trehalose with other molecules, such as lactose, in aqueous solutions have been conducted using diffusion-ordered NMR spectroscopy (DOSY) and analysis of hydroxy protons. nih.govnih.gov These experiments reveal information about the mobility of the sugars and the hydrogen bond networks they form. nih.govnih.gov For instance, 2D ROESY NMR spectra can show chemical exchange between hydroxy protons, indicating intermolecular interactions. nih.govnih.gov While these studies focus on trehalose, the methodologies are directly applicable to investigating the solution conformation and intermolecular interactions of this compound. The chemical shifts of hydroxy protons are particularly sensitive to the local environment and can be used as probes for conformational analysis in aqueous solutions. nih.gov

Mass Spectrometry-Based Characterization of this compound and Glycosyl-Enzyme Intermediates

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound due to its high sensitivity and specificity. It is widely used for both the qualitative and quantitative analysis of the compound, as well as for identifying transient intermediates in enzymatic reactions.

Quantitative and Qualitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and accurate method for the detection and quantification of trehalose and its derivatives in various biological samples. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.

In a typical LC-MS/MS assay for trehalose, the molecule is first separated from other components of a complex mixture on a chromatography column. nih.gov The eluting compound is then ionized, and the precursor ion is selected and fragmented. The resulting fragment ions are detected, providing a highly specific signature for the target molecule. nih.gov For instance, an LC-MS/MS method using selected reaction monitoring (SRM) has been developed for trehalose quantification, demonstrating a limit of detection that is significantly lower than other commonly used assays. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) allows for the simultaneous quantification of trehalose and its precursors without the need for derivatization. mdpi.com

Table 2: Comparison of Analytical Methods for Trehalose Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Enzymatic Assay6.3 µM21 µM
HPLC-RID0.6 mM2.2 mM
LC-MS/MS22 nM28 nM

Identification of Covalent Intermediates in Enzyme Reactions

A key application of mass spectrometry in enzymology is the identification of transient, covalent intermediates that are formed during the catalytic cycle. For glycosyltransferases and glycoside hydrolases that process this compound, the reaction often proceeds through a covalent glycosyl-enzyme intermediate. Trapping and identifying this intermediate provides direct evidence for the catalytic mechanism.

While direct evidence for this compound specifically is limited in the provided search results, the general methodology involves designing experiments to accumulate the intermediate, followed by proteomic analysis. This can involve using modified substrates, enzyme mutants, or specific inhibitors to slow down the catalytic step that breaks down the intermediate. The enzyme is then digested, and the resulting peptides are analyzed by LC-MS/MS. The identification of a peptide with a mass corresponding to the peptide plus the covalently attached sugar moiety confirms the presence of the intermediate.

Chromatographic and Electrophoretic Techniques for Separation and Analysis

Chromatographic and electrophoretic techniques are fundamental for the purification, separation, and analysis of this compound from complex mixtures such as reaction products or biological extracts.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of carbohydrates. researchgate.net For this compound and related oligosaccharides, various HPLC modes can be employed. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a highly sensitive method for the analysis of underivatized carbohydrates. researchgate.net This technique has been successfully used for the simultaneous analysis of trehalose, glucose, and maltose in biotransformation samples, demonstrating complete separation within a short analysis time. researchgate.net

Another common approach is the use of amino-based carbohydrate columns with a mobile phase of acetonitrile (B52724) and water. researchgate.net Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD). nih.gov LC-MS methods also rely on efficient chromatographic separation prior to mass analysis. researchgate.net

While less common for routine analysis of neutral sugars, capillary electrophoresis (CE) can also be employed for the separation of carbohydrates, often after derivatization to introduce a charge or a chromophore for detection.

Table 3: Chromatographic Methods for the Analysis of Trehalose and Related Sugars

TechniqueColumnMobile PhaseDetection
HPAEC-PADCarboPac™ PA10Gradient of NaOH-NaAcPulsed Amperometric Detection
HPLC-RIDAmino-based columnAcetonitrile-waterRefractive Index
LC-MS/MSAmino-based columnAcetonitrile-ammonium acetateMass Spectrometry

High-Performance Liquid Chromatography (HPLC) for Compound Quantificationnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of this compound and related sugars in various samples. union.eduresearchgate.net Different HPLC methods are employed, often coupled with Refractive Index Detection (RID) or Mass Spectrometry (MS), to achieve high sensitivity and specificity. researchgate.netnih.gov

For instance, one established HPLC method for the analysis of trehalose in a mixture with glucose and maltose utilizes an Xbridge-NH2 chromatographic column. magtech.com.cn The separation is achieved using a mobile phase of acetonitrile and water (4:1) supplemented with 0.1% NH4OH at a flow rate of 1.0 ml/min and a column temperature of 35°C. magtech.com.cn This method demonstrates good linearity for trehalose in the concentration range of 0.1-4.0 g/100 ml, with a recovery rate between 98.2% and 99.4%. magtech.com.cn

Another approach involves HPLC with RID, which is suitable for biological samples containing millimolar concentrations of trehalose. nih.gov Optimization of this method for trehalose quantification from biological samples has been reported, highlighting its utility in studying the role of trehalose in cellular protection. union.edu For lower concentrations, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity, with a limit of detection for trehalose as low as 22 nM. nih.gov

Below is an interactive data table summarizing typical HPLC conditions for trehalose analysis:

ParameterCondition 1Condition 2Condition 3
Column Xbridge-NH2Waters high-performance carbohydrateAgilent Poroshell 120 HILIC-Z
Mobile Phase Acetonitrile:water (4:1) with 0.1% NH4OH77% Acetonitrile in waterGradient of Acetonitrile and 25 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in H2O
Flow Rate 1.0 mL/min1 mL/minNot specified
Detector Not specified (implied UV or RID)Refractive Index Detector (RID)High-Resolution Mass Spectrometry (HRMS)
Reference magtech.com.cn nih.gov mdpi.com

Thin-Layer Chromatography (TLC) for Metabolite Profilingmagtech.com.cnoup.comnih.gov

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative and semi-quantitative analysis of carbohydrates, making it well-suited for metabolite profiling in this compound research. creative-biolabs.com This technique separates compounds based on their differential migration through a stationary phase, typically a silica (B1680970) gel plate, propelled by a mobile phase. creative-biolabs.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved resolution and sensitivity. researchgate.net A standardized HPTLC method for trehalose analysis in sugar-rich products uses a silica gel plate impregnated with phosphotungstic acid (pH 2.5) as the stationary phase. researchgate.net The separation is achieved with a mobile phase consisting of n-butanol, pyridine, and water in an 8:4:3 ratio. researchgate.net For visualization, a spraying agent of 6.5 mM N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) in methanol (B129727) containing 3% H2SO4 is used. researchgate.net

TLC is particularly useful for screening a large number of samples simultaneously and can be employed to monitor the progress of enzymatic reactions involving this compound. creative-biolabs.comnih.gov For instance, it can be used to analyze the degradation of radiolabeled trehalose over time in cell cultures. researchgate.net The technique's simplicity and speed make it a valuable tool for initial metabolic screening before employing more quantitative methods like HPLC. creative-biolabs.com

The following table outlines a typical TLC system for trehalose analysis:

ComponentDescriptionReference
Stationary Phase Silica gel impregnated with phosphotungstic acid (pH 2.5) researchgate.net
Mobile Phase n-butanol:pyridine:water (8:4:3 v/v/v) researchgate.net
Visualization 6.5 mM N-(1-naphthyl)-ethylenediamine dihydrochloride in methanol with 3% H2SO4 researchgate.net

Capillary Electrophoresis and Gel Electrophoresis Applications

Capillary Electrophoresis (CE) and Gel Electrophoresis are powerful techniques employed in this compound research, particularly for the analysis of charged derivatives and the characterization of related enzymes.

Capillary Electrophoresis, especially when coupled with Mass Spectrometry (CE-MS), provides a rapid and reliable method for analyzing phosphorylated sugars like trehalose-6-phosphate (B3052756), a key intermediate in trehalose biosynthesis. nih.govnih.gov An optimized CE-MS method for trehalose-6-phosphate quantification in plant extracts utilizes a background electrolyte containing triethylamine, which enhances signal intensity and allows for separation from isomers. nih.gov This method has a limit of quantification of 80 nM in Arabidopsis extracts. nih.gov The low sample volume requirement of CE makes it an attractive alternative to other chromatographic techniques. nih.gov CE has also been used for the analysis of other sugars in complex mixtures. mdpi.comresearchgate.net

Gel Electrophoresis, specifically SDS-polyacrylamide gel electrophoresis (SDS-PAGE), is routinely used to determine the molecular mass of enzymes involved in this compound metabolism. For example, the molecular mass of maltooligosyl trehalose trehalohydrolase from Sulfolobus acidocaldarius and Arthrobacter sp. Q36 was determined to be 59,000 and 62,000, respectively, using SDS-PAGE. oup.comnih.gov This technique is also crucial for assessing the purity of isolated enzymes.

Computational and Bioinformatics Approaches

Computational and bioinformatics tools play an increasingly important role in elucidating the intricacies of this compound metabolism, from enzyme-substrate interactions to the reconstruction of entire metabolic pathways.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between enzymes and their substrates, which are often difficult to capture through experimental methods alone. These simulations can model the conformational changes that occur during substrate binding and catalysis. youtube.comyoutube.com

In the context of trehalose research, MD simulations have been used to study the interactions of trehalose with proteins and lipid membranes. nih.govnih.gov For example, simulations have shown that trehalose binds to phospholipid headgroups and can replace water molecules, which is relevant for its cryoprotective properties. nih.gov Studies on the interaction of trehalose with proteins like lysozyme (B549824) have revealed that trehalose can slow down protein dynamics by altering the hydrogen bond network, leading to protein stabilization. nih.govchemrxiv.org These principles can be extended to understand how this compound interacts with the active sites of enzymes such as trehalose synthase.

Homology Modeling and Structure Prediction

In the absence of experimentally determined structures, homology modeling is a powerful computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure (the template).

This approach has been successfully applied in this compound research. For instance, a 3D homology model of a novel trehalose synthase (TreM) was created to identify conserved domains and critical catalytic residues. nih.gov This structural model provided valuable insights into the enzyme's function and was in agreement with previous studies on related enzymes. nih.gov Such predicted structures are invaluable for understanding enzyme mechanisms and for guiding site-directed mutagenesis studies to engineer enzymes with improved properties for industrial applications.

Bioinformatics for Gene and Pathway Reconstructionthermofisher.comnih.gov

Bioinformatics provides the tools to identify genes, predict enzyme functions, and reconstruct metabolic pathways from genomic and transcriptomic data. nih.govresearchgate.net In the study of this compound, bioinformatics approaches are essential for discovering novel enzymes and understanding the genetic basis of its production in different organisms. nih.gov

Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc are used to predict the enzymes involved in trehalose metabolism. nih.gov For example, a comparative analysis of these databases for Variovorax sp. PAMC28711 helped to identify the genes for the OtsA-OtsB and TreS pathways for trehalose biosynthesis. nih.gov Such analyses can reveal the completeness of metabolic pathways within an organism. nih.govresearchgate.net

Furthermore, comprehensive bioinformatic analyses of sugarcane transcriptomic datasets have been used to identify and classify a large number of sequences related to the trehalose pathway, including trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP) genes. nih.govnih.gov This type of research is crucial for understanding the regulation of trehalose metabolism and its role in plant development and stress response. nih.govnih.gov

Engineering and Biotechnological Research on Maltosyl Trehalose Pathways

Optimization of Enzymatic Conversion Systems for Maltosyl Trehalose (B1683222) and Trehalose Production

The enzymatic conversion of substrates like starch or maltodextrin (B1146171) into trehalose involves a two-step process catalyzed by maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). The optimization of this system is crucial for maximizing the final trehalose yield.

Process Parameters Optimization (pH, Temperature, Substrate Concentration)

The catalytic activity of enzymes is highly dependent on environmental conditions. Therefore, optimizing process parameters such as pH, temperature, and substrate concentration is a fundamental step in enhancing the production of maltosyl trehalose and subsequently trehalose.

pH: The optimal pH for the enzymatic conversion to trehalose is generally neutral. For instance, the MTSase and MTHase enzymes often exhibit optimal activity at a pH of around 6.0. nih.gov Aqueous solutions of trehalose are stable across a broad pH range, from 2 to 10, which is beneficial for various food processing applications. food.gov.uk

Temperature: Temperature significantly influences enzyme activity and stability. The optimal temperature for the enzymes involved in trehalose production is often around 50°C. nih.gov Some studies have explored higher temperatures, with certain thermostable trehalose synthases showing stability up to 80°C. nih.gov Immobilization of enzymes can further enhance their thermal stability, with some immobilized systems showing optimal activity at 50°C. mdpi.com

Substrate Concentration: The concentration of the initial substrate, typically maltodextrin, also plays a critical role. Research has shown that a substrate concentration of 100 g/L can yield a high trehalose conversion rate when the enzyme dosage is optimized. nih.govresearchgate.net Higher concentrations of maltose (B56501) syrup (100–300 g/L) have been used to produce significant amounts of trehalose, demonstrating the potential for high-yield production. researchgate.net

Table 1: Optimized Process Parameters for Trehalose Production

ParameterOptimal ValueSource
pH6.0 nih.gov
Temperature50°C nih.gov
Substrate Concentration (Maltodextrin)100 g/L nih.gov

Strategies for Enhanced Conversion Yields (e.g., multi-enzyme co-catalysis, pullulanase addition)

To further improve the efficiency of trehalose production, researchers have explored various strategies, including the use of multi-enzyme systems and the addition of auxiliary enzymes.

Pullulanase Addition: Pullulanase is a debranching enzyme that cleaves α-1,6 glycosidic bonds in branched polysaccharides like starch and maltodextrin. nih.gov The addition of pullulanase to the enzymatic system significantly enhances the trehalose conversion rate by breaking down branched oligosaccharides and making more linear chains available for MTSase and MTHase. nih.govresearchgate.net Studies have shown that the addition of neutral pullulanase can increase the trehalose conversion rate by as much as 2.46 times. nih.gov The optimal dosage of pullulanase is a critical factor, with research indicating that 3 U/g of maltodextrin can lead to a conversion rate of up to 86%. nih.gov

Table 2: Effect of Pullulanase Addition on Trehalose Conversion Rate

Pullulanase Addition (U/g maltodextrin)Trehalose Conversion Rate (%)Source
0~35 nih.gov
386 nih.gov

Enzyme Engineering and Directed Evolution for Improved Catalytic Properties

Modifying the enzymes themselves through protein engineering techniques offers a powerful approach to enhance their catalytic efficiency, stability, and substrate specificity.

Mutagenesis Studies for Active Site Refinement

Site-directed mutagenesis allows for precise modifications of the amino acid residues within the active site of an enzyme, leading to improved catalytic properties.

Identifying Crucial Residues: Through structural and mutational analyses of enzymes like trehalose synthase (TreS), researchers have identified key amino acid residues in the active site that are crucial for isomerase activity. nih.govnih.gov For example, in Deinococcus radiodurans trehalose synthase, residues N253, E320, and E324 have been identified as critical for the interconversion of maltose to trehalose. nih.govnih.govresearchgate.net

Improving Catalytic Efficiency: By substituting specific amino acids, it is possible to enhance the catalytic efficiency of these enzymes. Mutagenesis studies provide valuable insights into the enzyme's mechanism, which can then be used to guide further engineering efforts. nih.govnih.gov

Enhancing Thermostability and pH Adaptability

Improving the stability of enzymes under various process conditions, such as high temperatures and a wide pH range, is essential for their industrial application.

Directed Evolution: Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. illinois.eduscispace.comrcsb.org This involves creating a large library of enzyme variants through random mutagenesis and/or in vitro recombination, followed by screening for improved stability or activity. scispace.com

Rational Design: Rational design approaches, based on the three-dimensional structure of the enzyme, can also be used to enhance thermostability. This can involve strategies such as introducing disulfide bonds, filling internal cavities, and increasing the number of salt bridges.

Trehalose as a Stabilizer: Interestingly, trehalose itself has been shown to act as a thermostabilizer for enzymes, protecting them from heat denaturation and even increasing their activity at high temperatures. nih.gov This property of trehalose can be beneficial in maintaining the stability of the enzymes used in its own production.

Genetic Engineering of Microbial Strains for this compound Pathway Enhancement

Instead of using purified enzymes, whole microbial cells can be engineered to produce the necessary enzymes for the this compound pathway, offering a potentially more cost-effective production system.

Heterologous Expression: The genes encoding MTSase and MTHase from various microorganisms have been successfully cloned and expressed in host organisms like Escherichia coli and Bacillus subtilis. nih.govqucosa.de This allows for the large-scale production of these enzymes.

Co-expression of Multiple Enzymes: Engineered microbial strains can be designed to co-express multiple enzymes involved in the trehalose production pathway. For instance, a Bacillus subtilis strain has been engineered to co-express MTSase, MTHase, and pullulanase, resulting in a high trehalose conversion rate of 80% from maltodextrin. nih.gov

Pathway Optimization: Genetic engineering can also be used to optimize the metabolic pathways within the microbial host to channel more substrate towards trehalose production and minimize the formation of byproducts. researchgate.net This can involve overexpressing key enzymes in the pathway or deleting genes that lead to competing metabolic routes. nih.govunc.edu

Table 3: Genetically Engineered Microbial Strains for Trehalose Production

Engineered StrainExpressed EnzymesSubstrateTrehalose Conversion Rate/TiterSource
Bacillus subtilis PSH02MTSase, MTHase, PullulanaseMaltodextrin80% nih.gov
Engineered CyanobacteriaTrehalose pathway enzymesCO₂210.44 mg/L researchgate.net

Strain Screening and Isolation of High-Producing Organisms

The foundational step in developing efficient biotechnological pathways for this compound production is the identification of microorganisms that naturally produce the requisite enzymes, maltooligosyl trehalose synthase (MTSase) and maltooligosyl trehalose trehalohydrolase (MTHase), at high levels. The primary strategy involves screening diverse environmental samples to isolate promising bacterial or fungal strains.

Researchers have developed various screening protocols to identify potent enzyme producers. A common approach involves cultivating microbial isolates in specialized media designed to induce the expression of trehalose-producing enzymes. For instance, media containing maltose can be effective for screening strains that produce trehalose synthase. nih.gov In one study, 19 out of 21 candidate strains showed trehalose synthase activity when cultured in a maltose-based medium. nih.gov Another strategy is to subject the microorganisms to environmental stresses, such as high osmotic pressure from sugars or salts, as these conditions can trigger the intracellular accumulation of trehalose as a protective mechanism. nih.govscispace.com

Once cultivated, the cells are harvested and lysed to create crude cell extracts. nih.gov These extracts are then assayed for the activity of MTSase and MTHase. scispace.com A typical assay involves incubating the cell lysate with a starch substrate and then analyzing the reaction products using techniques like Thin Layer Chromatography (TLC) to detect the presence of trehalose. scispace.comqucosa.de Strains that demonstrate high enzymatic activity are selected for further investigation and optimization.

Through such screening efforts, a number of microorganisms have been identified as effective producers of the enzymes required for the this compound pathway. For example, a screening of ten bacterial strains isolated in Vietnam led to the selection of two strains, ÐN4 and P. putida VTCC-B2263, which exhibited strong MTSase and MTHase activity for converting starch into trehalose. scispace.com In a broader screening of 169 strains, Pseudomonas monteilii TBRC 1196 was identified as having the highest capability to convert maltose to trehalose. nih.gov Other notable organisms from which these enzymes have been isolated include Arthrobacter sp., Arthrobacter ramosus S34, Corynebacterium glutamicum, and Sulfolobus solfataricus KM1. scispace.comtandfonline.com

The following table summarizes the findings from various screening studies for high-producing organisms for the this compound pathway.

Organism Enzymes Produced Screening Substrate/Method Key Findings Reference
Pseudomonas monteilii TBRC 1196Trehalose Synthase (TreS)Maltose mediumHighest ability to convert maltose to trehalose among 169 strains screened. nih.gov
ÐN4 and P. putida VTCC-B2263MTSase and MTHaseStarch substrateSelected from ten strains for strong trehalose-forming activity. scispace.com
Arthrobacter sp. Q36MTSase and MTHaseNot specifiedSource of purified MTHase. tandfonline.com
Various bacterial strainsTrehalose Synthase (TreS)Maltose, osmotic, and growth mediaMaltose medium was most effective for inducing TreS activity. nih.gov

These identified high-producing strains serve as valuable resources for the industrial-scale production of trehalose and as sources of genetic material for further bioengineering research. scispace.com

Heterologous Expression of MTSase/MTHase Genes

Once high-producing wild-type strains are identified, the next step in enhancing the efficiency of the this compound pathway often involves genetic engineering. Heterologous expression, the process of taking the genes for MTSase and MTHase from the native organism and expressing them in a different host organism, is a powerful technique to achieve higher enzyme yields and to utilize hosts that are better suited for industrial fermentation processes.

The general workflow for heterologous expression begins with the identification and isolation of the MTSase and MTHase genes from the selected high-producing strain. These genes are then cloned into an expression vector, which is a small DNA molecule, often a plasmid, that can carry the foreign genetic material into the host cell. The choice of host organism is critical and is often a well-characterized and industrially relevant bacterium like Escherichia coli or a yeast such as Saccharomyces cerevisiae. These hosts are favored for their rapid growth, well-understood genetics, and established fermentation protocols.

For example, the trehalose synthase (TreS) gene from Pseudomonas monteilii TBRC 1196 was successfully cloned and expressed in Escherichia coli. This resulted in the production of a recombinant trehalose synthase (PmTreS) with a molecular weight of 76 kDa. The heterologous expression in E. coli allowed for the purification and detailed characterization of the enzyme's properties, such as its optimal pH and temperature, which were found to be 9.0 and 40°C, respectively.

The success of heterologous expression is dependent on several factors, including the choice of expression vector, the promoter that drives the expression of the cloned genes, and the cultivation conditions of the recombinant host. Optimization of these parameters is crucial for maximizing the yield of the active enzymes. The ability to produce these enzymes in a robust and easily manipulated host like E. coli facilitates large-scale production, which is a significant advantage over relying on the cultivation of the original, often less industrially amenable, microorganisms.

The following table provides an example of the heterologous expression of a key enzyme in the trehalose production pathway.

Gene Source Organism Gene Expressed Host Organism Key Outcomes Reference
Pseudomonas monteilii TBRC 1196Trehalose Synthase (TreS)Escherichia coliSuccessful expression and purification of recombinant PmTreS; characterization of enzyme properties (optimal pH 9.0, optimal temperature 40°C).

Synthesis and Characterization of Maltosyl Trehalose Derivatives and Analogs

Chemoenzymatic and Chemical Synthetic Strategies for Novel Maltosyl Trehalose (B1683222) Structures

The creation of novel maltosyl trehalose structures relies on a combination of enzymatic and traditional chemical methods. Each approach offers distinct advantages and addresses specific challenges associated with the complexity and stereochemistry of these molecules.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes to overcome common challenges in carbohydrate chemistry, such as regioselective and stereoselective modifications, without the need for extensive protecting group manipulations. nih.gov Enzymes like glycosyltransferases and hydrolases are pivotal in this approach.

For the synthesis of trehalose-based oligosaccharides, including structures analogous to this compound, β-galactosidases have been used in transgalactosylation reactions. acs.org In a typical strategy, an enzyme like β-galactosidase from Bacillus circulans or Aspergillus oryzae catalyzes the transfer of a galactose unit from a donor substrate (e.g., lactose) to an acceptor, which in this context would be this compound. This method allows for the creation of novel tri-, tetra-, and even pentasaccharides. acs.org

Another powerful enzymatic tool is the trehalose synthase (TreT), particularly heat-stable variants from thermophilic organisms like Thermoproteus tenax. nih.govnih.gov This enzyme catalyzes the formation of the α,α-1,1-glycosidic bond of trehalose from a nucleotide-activated sugar donor (like UDP-glucose) and a glucose acceptor. nih.govgoogle.com By using chemically modified glucose analogs as acceptors, a wide variety of trehalose derivatives can be produced with high efficiency and yield. nih.govmdpi.com This strategy can be extended to synthesize more complex structures by using larger, modified acceptor molecules. For instance, a chemically synthesized, modified maltose (B56501) derivative could potentially serve as an acceptor substrate for TreT to generate a novel this compound analog.

The primary advantages of chemoenzymatic methods are their high specificity, mild reaction conditions, and reduced environmental impact. nih.gov

Chemical Synthetic Strategies

Traditional chemical synthesis provides the flexibility to introduce a wide range of modifications that may not be accessible through enzymatic routes. However, the synthesis of complex carbohydrates like this compound derivatives is often challenging due to the molecule's numerous hydroxyl groups with similar reactivity and the difficulty of stereoselectively forming glycosidic bonds. nih.govnih.gov

Two primary chemical strategies are employed for the synthesis of trehalose analogs and can be adapted for this compound:

Stereoselective Glycosylation : This "convergent" strategy involves synthesizing modified monosaccharide or disaccharide building blocks separately and then coupling them to form the final α,α-1,1-glycosidic linkage. nih.govresearchgate.net This approach offers greater flexibility in designing the target molecule but is hampered by the notorious difficulty of controlling the stereochemistry of the 1,1-α,α-glycosidic bond. nih.govnih.gov

The combination of chemical and enzymatic methods often provides the most efficient pathway, where chemical synthesis is used to create unique building blocks that are then coupled or modified by highly selective enzymes. mdpi.com

Summary of Synthetic Strategies for Trehalose Analogs
StrategyKey FeaturesEnzyme/Reagent ExampleDerivative TypeAdvantagesChallenges
Chemoenzymatic (Transgalactosylation)Enzymatic transfer of glycosyl units to an acceptor.β-galactosidaseGalactosylated oligosaccharidesHigh specificity, mild conditions. acs.orgLimited to enzyme's substrate tolerance.
Chemoenzymatic (Trehalose Synthase)Enzymatic formation of the α,α-1,1 bond using modified substrates.Trehalose Synthase (TreT)Azido, fluoro, deoxy analogs. mdpi.comHigh yield, rapid, one-pot synthesis. nih.govSubstrate scope can be limited for some enzyme variants. academie-sciences.fr
Chemical (Regioselective Functionalization)Stepwise modification of the parent trehalose molecule.Protecting groups (e.g., silyl, acetyl), NBS, NaN3Halogenated, azido, acylated derivatives. academie-sciences.frVersatile for various modifications.Lengthy, multi-step, often low overall yield. nih.govmdpi.com
Chemical (Stereoselective Glycosylation)Coupling of pre-synthesized sugar building blocks.Glycosyl donors/acceptors, catalysts (e.g., AuCl3)Unsymmetrical and highly modified analogs.High flexibility in molecular design. researchgate.netDifficult to control α,α-1,1 stereochemistry. nih.gov

Structural Elucidation of Synthesized Derivatives

Following synthesis and purification, the precise chemical structure of the novel this compound derivatives must be unequivocally confirmed. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for the structural elucidation of complex carbohydrates. northwestern.edu

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming that the desired modification has occurred. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the monosaccharide composition after acid hydrolysis, confirming the presence of glucose and any modified sugar units. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the elemental composition of the new molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of oligosaccharides, providing insights into the identity of sugar residues, anomeric configurations (α or β), the sequence of monosaccharides, and the positions of glycosidic linkages. nih.govmdpi.com

1D NMR Spectroscopy : The ¹H NMR spectrum reveals the number and type of protons in the molecule. The anomeric proton signals (typically between 4.5 and 5.5 ppm) are particularly diagnostic. Their chemical shift and coupling constants (³JH1,H2) can help determine the anomeric configuration. acs.org The ¹³C NMR spectrum shows the number of unique carbon atoms, with anomeric carbons appearing in a distinct region (90-110 ppm). acs.orgnih.gov

2D NMR Spectroscopy : For complex structures like this compound derivatives, 2D NMR experiments are essential to resolve overlapping signals and establish connectivity. mdpi.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, allowing for the tracing of proton networks within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkages between sugar units.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about protons that are close in space, which can help confirm inter-residue linkages and determine the three-dimensional conformation of the molecule.

By integrating data from these various NMR experiments, a complete and unambiguous structural assignment of the synthesized this compound derivative can be achieved. nih.gov

Q & A

Q. Table 1: Kinetic Parameters of Recombinant TreS (pH 9.0, 45°C)

SubstrateKm (mM)Vmax (mM·min⁻¹·mg⁻¹)Kcat (s⁻¹)Catalytic Efficiency (Kcat/Km, M⁻¹s⁻¹)
Maltose9 ± 1.21.5 ± 0.244 ± 3.84.9 ± 1.2
Trehalose64 ± 3.53.1 ± 0.678 ± 6.51.2 ± 0.18
Source:

Q. Table 2: Optimized Conditions for Trehalose Production from Kudzu Starch

FactorOptimal Value
pH7.1
Temperature22°C
TreS Loading32.5% (14,000 U/mL)
Reaction Time24 h
Conversion Rate70.6%
Source:

Key Considerations for Experimental Design

  • Statistical Validation: Use one-way ANOVA with Tukey post hoc tests to compare treatment effects (e.g., enzyme concentrations) .
  • Scale-Up Challenges: Lab-scale bioreactors require precise control of dissolved oxygen and agitation rates to maintain TreS activity during prolonged runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.